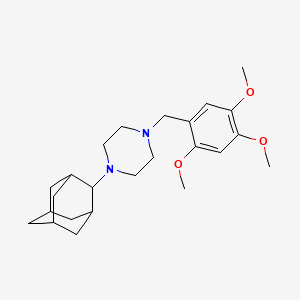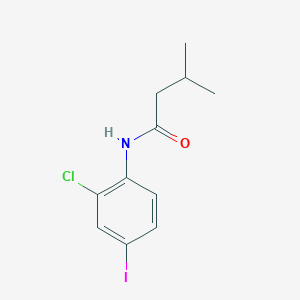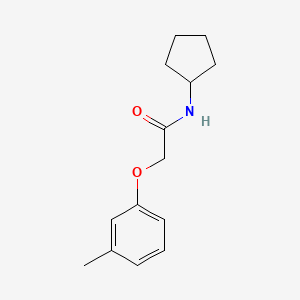
N-(diphenylmethyl)-3-(2-thienyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(diphenylmethyl)-3-(2-thienyl)acrylamide, also known as DPTA, is a chemical compound that has been studied extensively for its potential applications in scientific research. DPTA is a member of the acrylamide family of compounds, which are known for their unique chemical properties and potential uses in a variety of fields.
Mécanisme D'action
The mechanism of action of N-(diphenylmethyl)-3-(2-thienyl)acrylamide is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways involved in cellular growth and proliferation. N-(diphenylmethyl)-3-(2-thienyl)acrylamide has been shown to inhibit the activity of several key enzymes involved in cancer cell growth, including histone deacetylases and protein kinase C.
Biochemical and Physiological Effects:
N-(diphenylmethyl)-3-(2-thienyl)acrylamide has been shown to have a variety of biochemical and physiological effects, including the ability to inhibit the growth of cancer cells, reduce inflammation, and modulate immune function. N-(diphenylmethyl)-3-(2-thienyl)acrylamide has also been shown to have antioxidant properties and the ability to scavenge free radicals.
Avantages Et Limitations Des Expériences En Laboratoire
N-(diphenylmethyl)-3-(2-thienyl)acrylamide has several advantages for use in lab experiments, including its ability to inhibit the growth of cancer cells and modulate immune function. However, there are also some limitations to its use, including the potential for toxicity and the need for further research to fully understand its mechanism of action.
Orientations Futures
There are many potential future directions for research on N-(diphenylmethyl)-3-(2-thienyl)acrylamide. One area of interest is the development of new cancer therapies based on the compound's ability to inhibit cancer cell growth. Other areas of research include the study of N-(diphenylmethyl)-3-(2-thienyl)acrylamide's effects on immune function and inflammation, as well as its potential use as a tool for studying protein-protein interactions and other molecular processes. Further research is needed to fully understand the mechanism of action of N-(diphenylmethyl)-3-(2-thienyl)acrylamide and its potential applications in scientific research.
Méthodes De Synthèse
N-(diphenylmethyl)-3-(2-thienyl)acrylamide can be synthesized using a variety of methods, including the reaction of diphenylmethanol with 2-thiophene carboxylic acid and acryloyl chloride. Other methods involve the use of various reagents and catalysts to facilitate the reaction and improve the yield of the final product.
Applications De Recherche Scientifique
N-(diphenylmethyl)-3-(2-thienyl)acrylamide has been studied extensively for its potential applications in scientific research. It has been shown to have a variety of biochemical and physiological effects, including the ability to inhibit the growth of cancer cells, reduce inflammation, and modulate immune function. N-(diphenylmethyl)-3-(2-thienyl)acrylamide has also been studied for its potential use as a tool in the study of protein-protein interactions and other molecular processes.
Propriétés
IUPAC Name |
(E)-N-benzhydryl-3-thiophen-2-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NOS/c22-19(14-13-18-12-7-15-23-18)21-20(16-8-3-1-4-9-16)17-10-5-2-6-11-17/h1-15,20H,(H,21,22)/b14-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBGPDVUFPNFWIP-BUHFOSPRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)C=CC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)/C=C/C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-(4-acetyl-1-piperazinyl)phenyl]-2-fluorobenzamide](/img/structure/B5821001.png)
![{2-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-6-methoxyphenoxy}acetic acid](/img/structure/B5821020.png)
![3,4-dimethoxy-N-[(1-phenylcyclopentyl)methyl]benzamide](/img/structure/B5821026.png)
![8-bromo-5H-pyrimido[5,4-b]indole-4-thiol](/img/structure/B5821028.png)




![2-methoxy-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5821058.png)


![5-[4-(difluoromethoxy)-3-ethoxybenzylidene]-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5821081.png)